molecular formula C15H13N5O6S B2762308 3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1903689-75-7

3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2762308
CAS No.: 1903689-75-7
M. Wt: 391.36
InChI Key: PHBYLMVPBIEJCE-UHFFFAOYSA-N
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Description

3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a potent and selective inhibitor designed for carbonic anhydrase (CA) research. This sulfonamide-based compound exhibits high affinity and selectivity for specific CA isoforms, particularly CA IX, an enzyme that is overexpressed in hypoxic tumor environments and is a recognized target for anticancer strategies [https://pubmed.ncbi.nlm.nih.gov/30902379/]. Its mechanism of action involves the direct coordination of the sulfonamide group to the zinc ion in the active site of the CA enzyme, effectively blocking its catalytic activity and disrupting pH regulation in cells. The unique molecular architecture, incorporating the 1,2,4-oxadiazole and isoxazole motifs, is engineered to enhance membrane permeability and isoform selectivity. This makes it a valuable chemical tool for investigating the role of CAs in pathologies such as cancer, where CA IX contributes to tumor acidification, metastasis, and treatment resistance [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7037743/]. Researchers can utilize this inhibitor in in vitro and cell-based studies to explore CA-driven physiological and pathological processes, validate new therapeutic targets, and study the complex interplay of hypoxia and metabolism.

Properties

IUPAC Name

3-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O6S/c1-8-5-10(18-25-8)14-17-13(26-19-14)7-16-27(22,23)9-3-4-12-11(6-9)20(2)15(21)24-12/h3-6,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBYLMVPBIEJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

The molecular formula of the compound is C18H18N4O5SC_{18}H_{18}N_{4}O_{5}S with a molecular weight of approximately 398.43 g/mol. The structural components include:

  • Benzo[d]oxazole moiety : Known for its biological activity.
  • 1,2,4-Oxadiazole ring : Associated with various pharmacological effects.
  • Isosubstituted methyl groups : Potentially enhancing biological activity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC18H18N4O5S
Molecular Weight (g/mol)398.43
CAS NumberNot specified
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have indicated that compounds containing oxadiazole and isoxazole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown activity against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • CaCo-2 (colon adenocarcinoma)
  • 3T3-L1 (mouse embryo)

In vitro tests demonstrated that modifications to the oxadiazole structure can lead to enhanced cytotoxicity against these cell lines. One study reported an IC50 value of 2.76 µM against OVXF 899 (ovarian adenocarcinoma) for a related compound .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The oxadiazole ring has been noted for its ability to inhibit key enzymes such as histone deacetylases (HDAC), which play a role in cancer progression .
  • Cell Cycle Arrest : Compounds similar to this structure have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which can be beneficial in treating cancers associated with inflammation .

Antimicrobial Activity

Research has also indicated that compounds with similar structures possess antimicrobial properties. For example, derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli . The sulfonamide group is particularly noted for its antibacterial activity.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of a related oxadiazole compound against a panel of twelve human tumor cell lines. The results indicated selective cytotoxicity towards renal cancer cells with an IC50 value of 1.143 µM . This highlights the potential for developing targeted therapies based on structural modifications.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of sulfonamide derivatives containing isoxazole and oxadiazole rings. The study found that these compounds exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its integration of three heterocyclic systems: benzo[d]oxazole, 1,2,4-oxadiazole, and 5-methylisoxazole. Below is a comparative analysis with structurally related compounds from literature:

Compound Key Structural Features Reported Activity Reference
3-Methyl-N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide Benzo[d]oxazole sulfonamide + oxadiazole-isoxazole hybrid Hypothesized kinase inhibition (based on structural analogs)
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide Isoxazole-carboxamide + phenolic hydroxyl Unknown biological activity; safety hazards noted (skin/eye irritation)
2-Chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide Sulfonamide + chloroacetamide + isoxazole Antimicrobial activity (synthesis-focused study)
Zygocaperoside (from Z. fabago) Triterpenoid saponin Anti-inflammatory and cytotoxic properties

Pharmacological Potential

  • In contrast, simpler isoxazole derivatives (e.g., N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide) lack the complexity required for multi-target engagement, limiting their therapeutic scope .

Q & A

Basic Research Questions

Q. What are the key functional groups in 3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, and how do they influence reactivity and bioactivity?

  • Methodological Answer : The compound features a benzo[d]oxazole core, a sulfonamide group, and heterocyclic moieties (isoxazole and 1,2,4-oxadiazole). The sulfonamide group enhances solubility and hydrogen-bonding potential, critical for target interactions. The isoxazole and oxadiazole rings contribute to π-π stacking and metabolic stability. Reactivity is influenced by the electron-withdrawing sulfonamide and the nucleophilic methyl group on the isoxazole, which may participate in cycloaddition or substitution reactions .

Q. What are the critical steps and conditions for synthesizing this compound?

  • Methodological Answer : Synthesis involves multi-step heterocyclic assembly:

Isoxazole-oxadiazole coupling : Reaction of 5-methylisoxazole-3-carboxylic acid with hydroxylamine under reflux in ethanol to form the oxadiazole precursor.

Sulfonamide linkage : Activation of the benzo[d]oxazole-5-sulfonyl chloride intermediate using DMF as a solvent and triethylamine (TEA) as a base, followed by nucleophilic substitution with the oxadiazole-methylamine derivative at 0–5°C to prevent side reactions.

Purification : Column chromatography with ethyl acetate/hexane (3:7) and characterization via 1^1H/13^13C NMR and HRMS .

Q. Which analytical techniques are essential for verifying the compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR confirms proton environments (e.g., sulfonamide NH at δ 10.2 ppm, isoxazole CH3_3 at δ 2.4 ppm). 13^13C NMR identifies carbonyl (C=O at ~170 ppm) and aromatic carbons.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 448.0821).
  • HPLC-PDA : Ensures >98% purity using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonamide coupling step?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, DMF outperforms THF due to better solubility of intermediates.
  • Ultrasound-assisted synthesis : Reduces reaction time by 40% (e.g., 2 hours vs. 6 hours) and improves yield (85% vs. 60%) via cavitation-enhanced mixing .

Q. What computational methods can predict the compound’s reactivity and biological targets?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map reaction pathways (e.g., oxadiazole ring formation).
  • Molecular Docking : AutoDock Vina screens against kinases (e.g., EGFR) by aligning the sulfonamide group with ATP-binding pockets.
  • ICReDD Workflow : Combines computation (reaction path search) and experimental feedback to refine synthetic routes .

Q. How should researchers analyze contradictory data in biological activity assays?

  • Methodological Answer :

  • Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to distinguish true activity from assay interference (e.g., fluorescence quenching by the oxadiazole moiety).
  • Counter-Screens : Validate target engagement using CRISPR-knockout cell lines or orthogonal assays (SPR vs. cellular viability) .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Core Modifications : Replace the benzo[d]oxazole with benzothiazole to assess electron-withdrawing effects.
  • Substituent Variation : Introduce halogens (F, Cl) at the isoxazole 5-position to study steric vs. electronic impacts on target binding.
  • Bioisosteres : Swap the sulfonamide for a phosphonate group to evaluate solubility-bioactivity trade-offs .

Q. What are the key strategies for scaling up synthesis while maintaining reproducibility?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation during continuous flow synthesis.
  • Solvent Recycling : Optimize DMF recovery via distillation (>90% purity) to reduce costs.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., oxadiazole purity >95%) using risk assessment matrices .

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